molecular formula C7H8N6O B11903797 4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide CAS No. 54814-51-6

4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide

Cat. No.: B11903797
CAS No.: 54814-51-6
M. Wt: 192.18 g/mol
InChI Key: NIUQHGUWOHENMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3-carboxamide (hereafter referred to as the "4c compound") is a pyrazolo-pyrimidine derivative developed as a Src family kinase (SFK) inhibitor, targeting hematological malignancies (HMs) such as chronic myeloid leukemia (CML), natural killer (NK) cell leukemia, and lymphomas . Structurally, it features a carboxamide group at position 3 and a methyl group at position 2, which enhance its binding affinity to the ATP-binding pocket of SFKs like Fyn kinase .

The compound exhibits potent antiproliferative and pro-apoptotic effects in vitro. At concentrations of 1–15 µM, it reduces cell viability by 25–70% in lymphoid (e.g., Jurkat, SKMM1, Derl-2/7) and myeloid (e.g., Jurl-MK1) cell lines, with EC50 values ranging from 3–10 µM . Notably, lymphoid malignancies show greater sensitivity to 4c than myeloid ones, likely due to elevated Fyn kinase expression in tumor cells compared to healthy peripheral blood mononuclear cells (HD-PBMCs) . Mechanistically, 4c induces G1/S cell cycle arrest and apoptosis by suppressing Fyn phosphorylation, a key regulator of oncogenic signaling pathways in HMs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54814-51-6

Molecular Formula

C7H8N6O

Molecular Weight

192.18 g/mol

IUPAC Name

4-amino-2-methylpyrazolo[3,4-d]pyrimidine-3-carboxamide

InChI

InChI=1S/C7H8N6O/c1-13-4(6(9)14)3-5(8)10-2-11-7(3)12-13/h2H,1H3,(H2,9,14)(H2,8,10,11,12)

InChI Key

NIUQHGUWOHENMF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C(=NC=NC2=N1)N)C(=O)N

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization with Nitriles

The pyrazolo[3,4-d]pyrimidine core is often synthesized via cyclization of 5-amino-1-substituted-pyrazole-4-carbonitriles. For example, compound 1 (5-amino-1-(2,4-dinitrophenyl)pyrazole-4-carbonitrile) reacts with aliphatic/aromatic nitriles under HCl gas in dioxane to yield pyrazolo[3,4-d]pyrimidin-4(5H)-ones. While this method achieves yields of 70–80%, it requires prolonged reaction times (6–8 hours) and careful control of HCl gas flow.

Table 1: Conventional Cyclization Conditions and Yields

Starting MaterialNitrile PartnerReaction Time (h)Yield (%)
5-Amino-1-aryl-pyrazoleAcetonitrile675
5-Amino-1-aryl-pyrazoleBenzyl cyanide772

Bromination and Functional Group Interconversion

Alternative routes involve bromination of preformed pyrazolo[3,4-d]pyrimidines. For instance, bromination of 9 (a phenyl-substituted analog) at the methyl position generates 3b , a key intermediate for further functionalization. However, steric hindrance from bulky substituents can impede cyclization, necessitating optimized conditions.

Microwave-Assisted Synthesis for Enhanced Efficiency

Rapid Cyclization under Microwave Irradiation

Microwave irradiation significantly accelerates cyclization. A mixture of 1 (1 mM), potassium tert-butoxide, and nitriles irradiated at 960 W for 2.5–3.5 minutes achieves yields exceeding 85%. This method reduces side reactions and improves purity, attributed to uniform heating and shorter exposure times.

Table 2: Microwave vs. Conventional Synthesis Comparison

ParameterConventionalMicrowave
Reaction Time6–8 h3–4 min
Yield (%)70–8085–90
Purity (HPLC)92–95%97–99%

Functionalization Strategies for Amino and Carboxamide Groups

Introduction of the 4-Amino Group

Treatment of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives with hydrazine hydrate in ethanol introduces the 4-amino group. For example, 4 (5-(4-aminophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) is synthesized via refluxing 3 with p-phenylene diamine in butanol (45% yield). Hydrazine’s nucleophilic attack at position 4 is critical for amino group installation.

Carboxamide Installation at Position 3

Carboxamide groups are introduced via hydrolysis of nitrile precursors or direct coupling. In one approach, 5 (3-cyano derivative) undergoes alkaline hydrolysis to yield the carboxamide, though this method risks over-hydrolysis to carboxylic acids. Alternatively, maleic anhydride coupling with amino intermediates (e.g., 8 ) provides carboxamide-functionalized products in 47% yield.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives .

Scientific Research Applications

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Activity

A study published in 2011 demonstrated that a compound bearing the pyrazolo[3,4-d]pyrimidine structure showed high inhibitory activity against multiple tumor cell lines, including A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells. The compound exhibited an IC50 value of 2.24 µM for A549 cells, outperforming doxorubicin, a standard chemotherapy drug with an IC50 of 9.20 µM .

The mechanism of action appears to involve the induction of apoptosis in these cancer cells, as flow cytometric analysis revealed significant apoptotic activity at low micromolar concentrations. This suggests that compounds based on the pyrazolo[3,4-d]pyrimidine scaffold could serve as promising candidates for developing novel anticancer agents.

Antiviral Properties

In addition to its anticancer applications, 4-amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3-carboxamide has been investigated for its antiviral potential.

Case Study: Antiviral Activity

Research presented at an International Conference on Antiviral Research highlighted the synthesis of pyrazolo[3,4-d]pyrimidine derivatives as potential inhibitors against flavivirus and pestivirus infections. One particular derivative demonstrated micromolar activity against Bovine Viral Diarrhea Virus (BVDV) and Yellow Fever Virus (YFV), with a low cytotoxicity profile (CC50 > 100 µM) observed in cell lines used for in vitro assays .

This study emphasizes the potential for these compounds to contribute to antiviral therapies where effective treatments are currently lacking.

Tyrosine Kinase Inhibition

The compound has been identified as a potent inhibitor of various tyrosine kinases associated with oncogenesis and other diseases. By blocking these pathways, it can potentially reverse or inhibit tumor growth and metastasis .

Structural Modifications and Derivatives

Ongoing research into structural modifications of the pyrazolo[3,4-d]pyrimidine scaffold aims to enhance its efficacy and selectivity towards specific targets.

Novel Derivatives

Recent studies have focused on synthesizing new derivatives with improved biological activities. For instance, modifications have led to compounds that exhibit increased potency against specific cancer types while maintaining low toxicity levels .

Summary Table of Applications

ApplicationDescriptionReference
AnticancerHigh inhibitory activity against various tumor cell lines
AntiviralPotential inhibitors against BVDV and YFV with low cytotoxicity
Tyrosine Kinase InhibitionInhibits critical signaling pathways involved in cancer progression
Structural ModificationsOngoing research into derivatives for enhanced efficacy

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide involves the inhibition of CDK2, a key enzyme in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding with specific amino acids .

Comparison with Similar Compounds

4-Amino-1-(β-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine (APPR)

APPR, a ribosylated pyrazolo-pyrimidine, shares structural similarity with 4c but lacks the carboxamide group. Unlike 4c, APPR acts as a cytostatic agent, inhibiting L1210 leukemia cell growth reversibly. In contrast, 4c’s carboxamide group confers metabolic stability, avoiding ADA-mediated degradation, and enhances cytocidal activity through irreversible cell cycle arrest and apoptosis .

WAY-301522 and WAY-322757

These pyrazolo-pyrimidine derivatives (CAS 68380-53-0 and others) feature phenyl and furan substituents but lack the carboxamide moiety. While their pharmacological profiles are less documented, their structural divergence from 4c suggests differing kinase selectivity and metabolic pathways .

Efficacy and Selectivity

Table 1: Comparative Antiproliferative Effects in Hematological Malignancies

Compound Cell Line (Type) EC50 (µM) Key Effects Reference
4c Jurkat (Lymphoid) 5–10 50–70% viability reduction; apoptosis induction
4c Jurl-MK1 (Myeloid) 15 40–60% viability reduction
APPR L1210 (Leukemia) N/A Cytostatic growth inhibition

Table 2: Mechanism and Metabolic Stability

Compound Target Cytotoxic Outcome Metabolic Vulnerability
4c Fyn kinase Cytocidal Resists deamination
APPR Adenosine metabolism Cytostatic Susceptible to ADA

Key Research Findings

Fyn Kinase Specificity : 4c uniquely targets Fyn, a SFK overexpressed in HMs, while APPR and WAY compounds lack documented SFK inhibition .

Dose-Dependent Apoptosis : At 2–4 µM, 4c induces 20–40% apoptosis in Jurkat cells within 72 hours, surpassing APPR’s cytostatic effects .

Toxicity Profile: 4c exhibits negligible toxicity in HD-PBMCs at ≤15 µM, whereas Nonyl 3,4-D (a non-pyrazolo-pyrimidine antifungal agent) requires nanoformulation to reduce epithelial cytotoxicity .

Biological Activity

4-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3-carboxamide, a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in oncology. This article reviews its biological activity, focusing on its anticancer properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structure

The synthesis of this compound typically involves cyclization reactions of ortho-amino esters with various nitriles or other reactive intermediates. These reactions can be performed using conventional methods or microwave-assisted techniques to enhance yields and reduce reaction times .

Antitumor Activity

Numerous studies have demonstrated the potent anticancer effects of compounds based on the pyrazolo[3,4-d]pyrimidine scaffold. For instance:

  • Inhibitory Effects : A compound structurally related to 4-amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidine exhibited significant inhibitory activity against various tumor cell lines. The IC50 value for A549 lung cancer cells was reported at 2.24 µM, markedly lower than that of doxorubicin (9.20 µM), indicating a strong potential as an anticancer agent .
  • Mechanism of Action : Flow cytometric analyses revealed that these compounds could induce apoptosis in cancer cells at low micromolar concentrations. Specifically, they were shown to arrest the cell cycle at the S phase and significantly increase apoptosis markers such as caspase-3 levels .

Structure-Activity Relationships (SAR)

The structural modifications on the pyrazolo[3,4-d]pyrimidine scaffold are crucial for enhancing biological activity. For example:

CompoundIC50 (µM)Cell LineNotes
1a2.24A549High potency compared to doxorubicin
1d1.74MCF-7Significant anti-proliferative activity
12b-MDA-MB-468Induces apoptosis and cell cycle arrest

These findings suggest that specific substitutions on the scaffold can lead to enhanced selectivity and potency against cancer cells.

Case Studies

  • Anticancer Screening : A recent study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antiproliferative activity against the NCI 60 human tumor cell line panel. The most potent derivatives showed IC50 values ranging from 0.3 to 24 µM against various targets including EGFR and VEGFR2, highlighting their potential as dual inhibitors in cancer therapy .
  • Mechanistic Insights : Another investigation into compound 12b revealed that it could significantly increase total apoptosis in MDA-MB-468 cells by 18.98-fold compared to controls, indicating a robust mechanism for inducing cancer cell death through apoptosis pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound and its derivatives are synthesized via multi-step condensation reactions. For example:

  • Core structure formation : Reacting intermediates (e.g., 3-methyl-4-aminophenyl derivatives) with alkyl halides or acyl chlorides in solvents like dry acetonitrile or dichloromethane under reflux. Yield optimization requires precise stoichiometry (e.g., 1:1.2 molar ratios) and purification via recrystallization from acetonitrile .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 6–8 hours vs. 24 hours conventional) while maintaining yields >85% for pyrazolo[3,4-d]pyrimidine analogs .
    • Critical Parameters : Solvent polarity, temperature (60–100°C), and catalyst selection (e.g., NaH2PO4 for oxidation steps) significantly impact purity and yield .

Q. What spectroscopic techniques are essential for structural validation, and how should data be interpreted?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Assign peaks based on substituent-induced shifts. For example, the methyl group at position 2 in 4-amino derivatives appears as a singlet at δ 2.5–2.7 ppm, while aromatic protons split into doublets (J = 8.4 Hz) .
  • IR Spectroscopy : Confirm carboxamide functionality via N-H stretches (~3350 cm⁻¹) and C=O stretches (~1680 cm⁻¹) .
  • LCMS/HPLC : Validate molecular ion peaks (e.g., [M+1]⁺ at m/z 311.1) and purity (>95%) .

Advanced Research Questions

Q. How can computational methods streamline the design of pyrazolo[3,4-d]pyrimidine derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Reaction path search : Apply quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing trial-and-error experimentation. ICReDD’s integrated computational-experimental workflows optimize conditions (e.g., solvent, temperature) by analyzing energy barriers .
  • Docking studies : Use software like AutoDock to simulate binding interactions with target proteins (e.g., kinases). Schenone et al. demonstrated that 4-amino substitutions enhance antitumor activity by forming hydrogen bonds with ATP-binding pockets .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Multi-dimensional NMR : For complex splitting patterns, use COSY or HSQC to confirm proton-proton correlations. In compound 9a, overlapping signals in 1H NMR were resolved via 13C DEPT-135 .
  • Cross-validation : Compare experimental IR stretches (e.g., 1680 cm⁻¹ for C=O) with computational simulations (e.g., Gaussian09) .
  • Impurity profiling : Employ HPLC with PDA detection to identify byproducts (e.g., unreacted starting materials) that may distort spectral data .

Q. What strategies optimize reaction conditions for introducing diverse substituents at the pyrazolo[3,4-d]pyrimidine core?

  • Methodological Answer :

  • Electrophilic substitution : Use aryl/alkyl halides in polar aprotic solvents (e.g., DMF) with K2CO3 as a base. For example, 4-alkoxy derivatives (e.g., compound 8a) achieved 72% yield in dry acetonitrile at 80°C .
  • Microwave-assisted alkylation : Reduces reaction time to 30 minutes with comparable yields (70–75%) for bulky substituents .
    • Table 1 : Reaction Optimization Parameters
Substituent TypeSolventTemp (°C)CatalystYield (%)
AryloxyCH₃CN80None72
AlkylureaCH₂Cl₂25Et₃N68
BenzoylDry Benzene60Pyridine65

Q. How do structural modifications at the 3-carboxamide position influence biological activity?

  • Methodological Answer :

  • SAR Studies : Replace the carboxamide with thiourea or urea groups to modulate hydrogen-bonding capacity. Compound 9d (thiourea derivative) showed 3-fold higher kinase inhibition than the parent carboxamide .
  • Bioisosteric replacement : Substitute carboxamide with sulfonamide to enhance metabolic stability without compromising binding affinity .

Q. What scalable purification techniques are recommended for lab-to-pilot transitions?

  • Methodological Answer :

  • Membrane separation : Use nanofiltration to remove low-MW byproducts (<500 Da) during recrystallization .
  • Continuous flow reactors : Improve reproducibility and reduce solvent waste compared to batch processes .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Methodological Answer :

  • Thermal analysis : Perform DSC to identify polymorphic forms. For example, a 10°C deviation between theoretical (273°C) and experimental (278.5°C) mp in 1-methyl derivatives suggests a metastable crystal form .
  • Crystallography : Resolve crystal packing via XRD (e.g., P2₁/c space group for pyrazolo[3,4-d]pyrimidine analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.